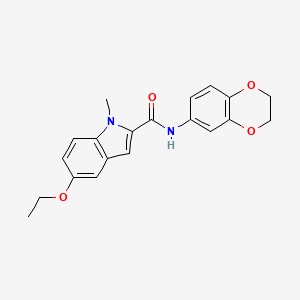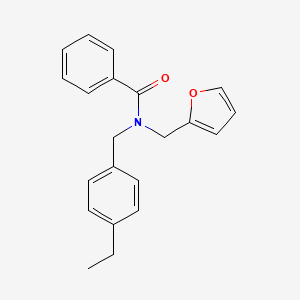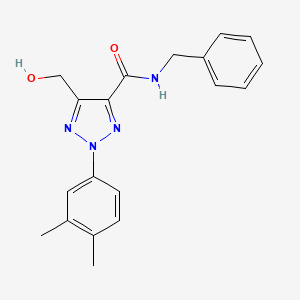
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxin moiety and an indole carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous sodium carbonate solution . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide involves the activation of specific molecular pathways. For instance, it acts as an agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation. Upon activation, the compound translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: This compound shares the benzodioxin moiety but differs in its functional groups, leading to different biological activities.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide:
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its combination of the benzodioxin and indole carboxamide moieties.
Propriétés
Formule moléculaire |
C20H20N2O4 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c1-3-24-15-5-6-16-13(10-15)11-17(22(16)2)20(23)21-14-4-7-18-19(12-14)26-9-8-25-18/h4-7,10-12H,3,8-9H2,1-2H3,(H,21,23) |
Clé InChI |
QZHFOBIASJQMPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chloro-2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11380664.png)
![methyl 2-({[2-(benzylsulfonyl)-5-chloropyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11380671.png)
![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B11380679.png)
![5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11380682.png)

![2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11380695.png)
![(4-Methylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11380696.png)

![6-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11380707.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11380719.png)
![N-(furan-2-ylmethyl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11380728.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide](/img/structure/B11380731.png)
![N-(2-chlorobenzyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11380737.png)
